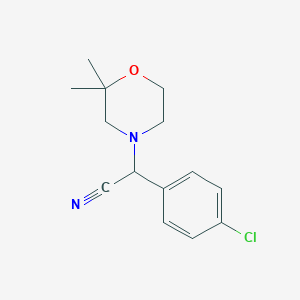

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)acetonitrile

Overview

Description

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)acetonitrile, also known as CDM, is an organic compound belonging to the class of amides. CDM is a colorless, volatile liquid with a sweet aroma. CDM is a versatile compound that has been used in a wide range of scientific and industrial applications, including synthesis, research, and drug development. CDM has been used for many years in research and drug development due to its unique properties, such as its low toxicity, low volatility, and low flammability.

Scientific Research Applications

Synthesis and Characterization

- The compound has been used in the synthesis and structural characterization of various complexes. For instance, it has been involved in the synthesis of Cu(I) and Ni(II) complexes, which exhibit unique photophysical properties and charge-transfer excited states (Kuang et al., 2002).

Photophysical and Photochemical Properties

- It plays a role in studying the photophysical and photochemical properties of certain complexes. For example, cis-Ru(II)(α-diimine)2(4-APy)2 complexes have been characterized using this compound to explore their photophysics and photodissociation processes (Camilo et al., 2014).

Chiroptical Changes in Supramolecular Assemblies

- The compound is utilized to investigate solvent-induced chiroptical properties in optically active, regioregular polythiophene. It assists in understanding the changes in conformation, morphology, and size of polymer aggregates induced by different solvents (Goto et al., 2002).

Functionalized Schiff Bases and Related Complexes

- It contributes to the synthesis of functionalized acyclic Schiff bases and their complexes with d- and f-metal ions. This assists in exploring the coordination and complexation behavior of these Schiff bases (Brianese et al., 1998).

Coordination Study in Metal-Induced Chiral Polythiophene Aggregate

- The compound is instrumental in the quantum mechanical study of intermolecular assembly adducts with a copper ion, shedding light on the switching process of chiral aggregates in the presence of copper salts (Torras & Alemán, 2014).

Conductance and Viscosity Measurements

- It has been used in studies measuring conductance and viscosity of complexes like bis(2,9-dimethyl-1, 10-phenanthroline)copper(I) perchlorate in various solvent mixtures, contributing to the understanding of ion conductances in these systems (Gill et al., 1991).

Reactions with Benzyl Ketones

- The compound is involved in reactions of benzyl ketones with formamide or acetamide, leading to the formation of enamines and pyrimidines. This adds to the knowledge of organic synthesis and reaction mechanisms (Hirota et al., 1978).

properties

IUPAC Name |

2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-14(2)10-17(7-8-18-14)13(9-16)11-3-5-12(15)6-4-11/h3-6,13H,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFNACDCOLCOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(C#N)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194606 | |

| Record name | 4-Morpholineacetonitrile, α-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)acetonitrile | |

CAS RN |

1258650-80-4 | |

| Record name | 4-Morpholineacetonitrile, α-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineacetonitrile, α-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)

![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)